3-(Difluoromethyl)benzamide
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Overview
Description
3-(Difluoromethyl)benzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed aminocarbonylation of 1-bromo-3-difluoromethylbenzene with formamide . Another approach involves the hydrolysis of benzonitrile in the presence of potassium carbonate and hydrogen peroxide .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)benzamide often employs scalable and cost-effective methods. The use of fluoride salts and organic solvents in denitration and fluorination reactions is a notable example .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sulfur tetrafluoride can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .
Scientific Research Applications
3-(Difluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzamide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another related compound with potential antihypertensive properties.
Uniqueness: 3-(Difluoromethyl)benzamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
3-(difluoromethyl)benzamide |
InChI |
InChI=1S/C8H7F2NO/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
VSUWIKCKNKJAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C(F)F |
Origin of Product |
United States |
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